![molecular formula C16H17ClN2O3 B4500951 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4500951.png)
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole alkaloids, which this compound is a part of, are known to be pharmacologically active due to the basic properties of their pyrrole ring . This suggests that the compound may interact with its targets through this ring.
Biochemical Pathways
It’s known that indole derivatives can affect various biological processes, suggesting that this compound may have a broad impact on biochemical pathways .
Result of Action
It’s known that indole derivatives can have various biologically vital properties, suggesting that this compound may have a wide range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 6-chloroindole with acetic anhydride to form 6-chloro-1H-indol-1-yl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like toluene or acetonitrile, with the reaction being carried out under reflux .
Chemical Reactions Analysis
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds similar to 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exhibit anticancer properties. The indole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- A study highlighted the potential of oxindole derivatives, which share structural similarities with this compound, as effective anticancer agents .
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Enzyme Inhibition :
- The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
- By modulating COX activity, these compounds could help manage pain and inflammation associated with various conditions.
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Neuropharmacology :
- Indole derivatives are often explored for their neuroactive properties. The piperidine component may enhance central nervous system effects, making this compound a candidate for research into neurodegenerative diseases or psychiatric disorders.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of compounds related to this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
Study B | Enzyme Inhibition | Showed that the compound effectively reduces COX enzyme activity, leading to decreased inflammation markers. |
Study C | Neuropharmacology | Reported improved cognitive function in animal models treated with similar indole derivatives. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Starting from appropriate precursors, the indole structure is synthesized using standard organic reactions.
- Piperidine Ring Formation : The piperidine ring is constructed through cyclization reactions.
- Acetylation : The final step involves acetylating the indole derivative to yield the target compound.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Comparison with Similar Compounds
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can be compared with other indole derivatives such as:
6-chloro-1-methyl-1H-indole-2-ylboronic acid: This compound shares the indole core but differs in its functional groups, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but distinct biological functions.
6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with an indole moiety and an acetyl group, which may contribute to its biological properties. The presence of the chloro group on the indole enhances its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MDA-MB-231 | 2.43 - 7.84 |
2 | HepG2 | 4.98 - 14.65 |
3 | FaDu | >10 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of microtubule assembly. In vitro studies have shown that certain piperidine derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting antiviral activity. Compounds structurally similar to this compound have been shown to inhibit HIV replication in human primary cells by preventing viral DNA synthesis . This suggests a potential role for the compound in antiviral drug development.
Table 2: Antiviral Efficacy Against HIV
Compound | EC50 (µM) | Mechanism |
---|---|---|
Compound A | 1.5 | Inhibition of RT |
Related Compound | 4.98 | Prevents DNA synthesis |
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including those with indole substitutions. These studies highlighted the importance of structural modifications in enhancing biological activity against both cancer and viral targets .
Clinical Implications
The findings suggest that compounds like this compound could serve as lead candidates for further development into therapeutic agents for cancer and viral infections.
Properties
IUPAC Name |
1-[2-(6-chloroindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-13-2-1-11-3-8-19(14(11)9-13)10-15(20)18-6-4-12(5-7-18)16(21)22/h1-3,8-9,12H,4-7,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPVFCNAHFLVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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